9H-Purine, 9-(3-O-acetyl-5-O-benzoyl-2-deoxy-2-fluoro-β-D-arabinofuranosyl)-2,6-dichloro-
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Overview
Description
9H-Purine, 9-(3-O-acetyl-5-O-benzoyl-2-deoxy-2-fluoro-β-D-arabinofuranosyl)-2,6-dichloro- is a synthetic compound that belongs to the purine family. This compound is characterized by its complex structure, which includes a purine base attached to a modified sugar moiety. The presence of chlorine atoms and fluorine in its structure makes it unique and potentially useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Purine, 9-(3-O-acetyl-5-O-benzoyl-2-deoxy-2-fluoro-β-D-arabinofuranosyl)-2,6-dichloro- typically involves multiple steps. The process begins with the preparation of the purine base, followed by the introduction of the sugar moiety. The acetyl and benzoyl groups are then added to protect the hydroxyl groups during the synthesis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated systems and controlled environments to ensure consistency and purity. The use of high-purity reagents and solvents is crucial to minimize impurities and achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
9H-Purine, 9-(3-O-acetyl-5-O-benzoyl-2-deoxy-2-fluoro-β-D-arabinofuranosyl)-2,6-dichloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to remove the acetyl and benzoyl protecting groups.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted purine compounds .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology
In biological research, the compound is studied for its potential interactions with biological molecules, such as enzymes and nucleic acids. Its modified sugar moiety and halogen atoms make it a valuable tool for probing biochemical pathways .
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. Its structural features suggest it may have antiviral or anticancer properties, making it a candidate for drug development .
Industry
In industry, the compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various industrial applications, including the production of specialty chemicals .
Mechanism of Action
The mechanism of action of 9H-Purine, 9-(3-O-acetyl-5-O-benzoyl-2-deoxy-2-fluoro-β-D-arabinofuranosyl)-2,6-dichloro- involves its interaction with specific molecular targets. The compound can bind to enzymes and nucleic acids, potentially inhibiting their function. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity. The pathways involved may include inhibition of DNA replication or enzyme activity, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 9H-Purine, 9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-2,6-dichloro-
- 9H-Purine, 9-(3-O-acetyl-2-deoxy-2-fluoro-β-D-arabinofuranosyl)-2,6-dichloro-
- 9H-Purine, 9-(5-O-benzoyl-2-deoxy-2-fluoro-β-D-arabinofuranosyl)-2,6-dichloro-
Uniqueness
The uniqueness of 9H-Purine, 9-(3-O-acetyl-5-O-benzoyl-2-deoxy-2-fluoro-β-D-arabinofuranosyl)-2,6-dichloro- lies in its specific combination of functional groups. The presence of both acetyl and benzoyl protecting groups, along with the chlorine and fluorine atoms, provides distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
103884-99-7 |
---|---|
Molecular Formula |
C19H15Cl2FN4O5 |
Molecular Weight |
0 |
Synonyms |
9H-Purine, 9-(3-O-acetyl-5-O-benzoyl-2-deoxy-2-fluoro-β-D-arabinofuranosyl)-2,6-dichloro- |
Origin of Product |
United States |
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